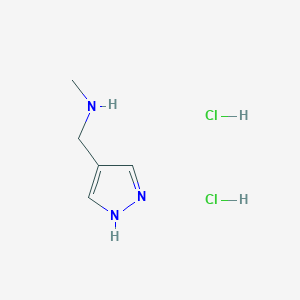
methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride
説明
Methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C5H11Cl2N3 and its molecular weight is 184.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with a methyl group and a methylene bridge, which plays a crucial role in its biological interactions. Its dihydrochloride form enhances solubility and stability, making it suitable for various applications, particularly in medicinal chemistry.
Molecular Formula : C₅H₈Cl₂N₄
Molecular Weight : 171.05 g/mol
This compound exhibits its biological effects primarily through enzyme inhibition. It interacts with specific molecular targets, including:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, blocking substrate access and altering metabolic pathways. This mechanism is particularly relevant in the context of anti-inflammatory and anticancer activities .
- Receptor Interaction : It may also modulate receptor activities, impacting various signaling pathways involved in cell proliferation and apoptosis.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cell Line Studies : Research has shown that derivatives exhibit significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A375 (melanoma), and NCI-H460 (lung cancer). Specific IC50 values indicate potent activity:
2. Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects, which are critical in managing conditions like arthritis and other inflammatory diseases. Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and alleviating inflammation .
3. Antioxidant Activity
Pyrazole derivatives, including this compound, have demonstrated antioxidant properties in various assays (e.g., ABTS, FRAP). These properties are essential for protecting cells from oxidative stress-related damage .
Case Studies
Several case studies have documented the efficacy of pyrazole compounds in clinical settings:
- Study on HepG2 Cells : A derivative showed approximately 54% inhibition of HepG2 liver cancer cell growth without affecting normal fibroblasts, indicating selective cytotoxicity .
- Combination Therapies : Pyrazole derivatives have been tested in combination with established chemotherapeutics, enhancing overall anticancer efficacy while reducing side effects .
特性
IUPAC Name |
N-methyl-1-(1H-pyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-6-2-5-3-7-8-4-5;;/h3-4,6H,2H2,1H3,(H,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTGTUOJRWYRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CNN=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306605-22-0 | |
| Record name | methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















